

An In-depth Technical Guide to N-Ethylacetanilide

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Compound of Interest		
Compound Name:	N-Ethylacetanilide	
Cat. No.:	B1213863	Get Quote

This technical guide provides a comprehensive overview of **N-Ethylacetanilide**, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity: IUPAC Name and Synonyms

The compound **N-Ethylacetanilide** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several other common and trade names.

- IUPAC Name: N-ethyl-N-phenylacetamide[1]
- Synonyms:
 - N-Ethylacetanilide[1]
 - Acetamide, N-ethyl-N-phenyl-[1]
 - Acetethylanilide[1]
 - Ethylacetanilide
 - Mannol[1]



- N-ethyl-acetanilide[1]
- N-Ethyl-N-phenylacetamide[1]
- ACETANILIDE, N-ETHYL-[1]
- ACETYL-N-ETHYLANILIDE[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **N-Ethylacetanilide**.

Property	Value
Molecular Formula	C10H13NO
Molecular Weight	163.22 g/mol
CAS Number	529-65-7
Melting Point	54-55 °C
Boiling Point	258 °C
Density	1.035 g/cm ³
Flash Point	101.4 °C
LogP (predicted)	1.6
pKa (predicted)	0.54 ± 0.50
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2

Synthesis of N-Ethylacetanilide: Experimental Protocol



The synthesis of **N-Ethylacetanilide** is typically achieved through the N-acetylation of N-ethylaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of N-ethylaniline. A common and effective method utilizes acetyl chloride as the acetylating agent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Principle:

N-ethylaniline, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide product, **N-Ethylacetanilide**. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction, preventing the protonation of the N-ethylaniline and driving the reaction to completion.

Overall Reaction:

 $C_6H_5NH(CH_2CH_3) + CH_3COCI \rightarrow C_6H_5N(CH_2CH_3)COCH_3 + HCI$

Materials:

- N-ethylaniline
- Acetyl chloride
- Triethylamine (or pyridine)
- Anhydrous diethyl ether (or dichloromethane)
- 5% Hydrochloric acid solution
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)



Magnetic stirrer and stir bar

Procedure:

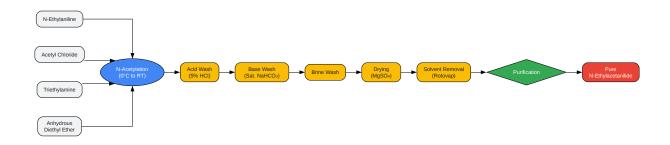
- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, dissolve N-ethylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether (100 mL).
- Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with continuous stirring.
- Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Workup Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% hydrochloric acid (2 x 50 mL) to remove unreacted triethylamine and N-ethylaniline.
- Workup Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
- Workup Brine Wash: Wash the organic layer with brine (1 x 50 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude **N-Ethylacetanilide**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation to obtain pure N-Ethylacetanilide.

Visualizations



4.1. Synthesis Workflow of N-Ethylacetanilide

The following diagram illustrates the logical workflow for the synthesis and purification of **N-Ethylacetanilide**.



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Caption: Logical workflow for the synthesis of **N-Ethylacetanilide**.

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References

• 1. N-Ethyl-N-phenylacetamide | C10H13NO | CID 10727 - PubChem [pubchem.ncbi.nlm.nih.gov]



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